molecular formula C12H16N2O B1372955 N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide CAS No. 1094444-23-1

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No.: B1372955
CAS No.: 1094444-23-1
M. Wt: 204.27 g/mol
InChI Key: WKHXWPZSIXHQAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide can be achieved through a sequence of reactions starting from commercially available starting materials. One common method involves the Povarov cycloaddition reaction followed by N-furoylation processes . The reaction conditions typically involve the use of deep eutectic solvents and green chemistry principles to enhance the efficiency and yield of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide include:

Uniqueness

This compound is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to act as an NF-κB inhibitor and retinoid nuclear modulator sets it apart from other similar compounds .

Properties

IUPAC Name

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-14(2)12(15)10-5-6-11-9(8-10)4-3-7-13-11/h5-6,8,13H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHXWPZSIXHQAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(C=C1)NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
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Reactant of Route 6
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